5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Overview
Description
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.
Scientific Research Applications
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the pyrazole ring with the tetrahydro-2H-pyran-2-yl group and the iodine atom makes it a versatile intermediate for various synthetic applications.
Biological Activity
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with a CAS number of 1311197-82-6, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula of this compound is , and it has a molecular weight of 278.09 g/mol. The compound features an iodine atom which may influence its biological interactions and pharmacokinetics.
Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines. The presence of the tetrahydro-pyran moiety may enhance solubility and bioavailability, contributing to its anticancer potential.
- Enzyme Inhibition : Pyrazoles are known to act as inhibitors of specific enzymes, including kinases involved in cancer progression. The structural characteristics of this compound may facilitate interaction with target proteins.
Anticancer Studies
A recent study evaluated the anticancer activity of various pyrazole derivatives, including this compound, against several cancer cell lines. The results are summarized in Table 1.
These findings suggest that the compound exhibits significant cytotoxicity against lung and colon cancer cell lines, indicating its potential as an anticancer agent.
Mechanistic Insights
The mode of action appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, studies have shown that pyrazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers:
- EGFR Inhibition : The compound has demonstrated promising inhibitory activity against EGFR, with an IC50 value comparable to established inhibitors like gefitinib .
Case Study 1: In Vivo Efficacy
In a preclinical study involving mouse models bearing xenografts of A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 60% after four weeks of treatment .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption and distribution of the compound in rats. Results indicated that after oral administration, peak plasma concentrations were reached within two hours, with a half-life suggesting favorable bioavailability for therapeutic use .
Properties
IUPAC Name |
5-iodo-1-(oxan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVAXQYSRRRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716705 | |
Record name | 5-Iodo-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-82-6 | |
Record name | 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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